Oxalic acid, tantalum salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
21348-60-7 |
|---|---|
Molecular Formula |
C2O4Ta |
Molecular Weight |
268.97 g/mol |
IUPAC Name |
oxalate;tantalum(2+) |
InChI |
InChI=1S/C2H2O4.Ta/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
KEOTXBYRHDPUMK-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ta+2] |
Origin of Product |
United States |
Synthetic Methodologies for Tantalum Oxalate Complexes
Solution-Based Synthesis Approaches
Solution-based methods are common for producing tantalum oxalate (B1200264) complexes and involve the reaction of a tantalum precursor with oxalic acid in a suitable solvent.
The formation of tantalum oxalate complexes is highly dependent on the starting tantalum material and the conditions of the reaction.
The choice of the tantalum precursor significantly impacts the resulting oxalate complex. Commonly used precursors include tantalum(V) chloride (TaCl₅) and tantalum(V) oxide (Ta₂O₅).
Tantalum(V) Chloride (TaCl₅): This precursor is a common starting material in tantalum chemistry. chemicalbook.com It is highly reactive and can be used to synthesize tantalum oxalate complexes. chemicalbook.comwikipedia.org TaCl₅ reacts with compounds containing hydroxyl groups, like carboxylic acids, leading to the formation of Ta-O bonds and the elimination of hydrogen chloride. wikipedia.org The reaction with oxalic acid can proceed to form tantalum oxalate complexes. ereztech.com However, TaCl₅ is sensitive to moisture and can hydrolyze to form tantalum(V) oxychloride (TaOCl₃), which can be an impurity in the final product. chemicalbook.comnih.gov
Tantalum(V) Oxide (Ta₂O₅): Tantalum pentoxide is a white, inert solid that is insoluble in most solvents but will dissolve in hydrofluoric acid. wikipedia.org While less reactive than TaCl₅, Ta₂O₅ can be used to produce tantalum oxalate solutions. The process often involves dissolving Ta₂O₅ in a suitable acid, followed by reaction with oxalic acid. wikipedia.org For instance, hydrated tantalum oxide, derived from the neutralization of a tantalum hydrogen fluoride (B91410) solution, can be calcined to produce Ta₂O₅. wikipedia.org This oxide can then be processed to form tantalum oxalate.
Tantalum Hydroxide (B78521) [Ta(OH)₅]: A method for producing a concentrated aqueous solution of tantalum oxalate involves the use of tantalum hydroxide. google.com In this process, a tantalum fluoride solution is treated to precipitate tantalum hydroxide, which is then reacted with oxalic acid. google.com The reactivity of the tantalum hydroxide towards oxalation is found to be time-sensitive, with conversion efficiency decreasing significantly if the reaction is attempted more than seven days after precipitation. google.com
The identity of the precursor not only affects the reaction pathway but also the nature of the resulting tantalum oxalate complex. The coordination sphere around the tantalum atom can change based on the solvent and other reaction conditions. rsc.org
Table 1: Comparison of Tantalum Precursors for Oxalate Synthesis
| Precursor | Formula | Key Characteristics | Reactivity with Oxalic Acid |
|---|---|---|---|
| Tantalum(V) Chloride | TaCl₅ | White powder, highly reactive, moisture-sensitive. chemicalbook.com | Reacts to form tantalum oxalate, with potential for TaOCl₃ impurity. chemicalbook.comwikipedia.org |
| Tantalum(V) Oxide | Ta₂O₅ | White, inert solid, insoluble in most solvents. wikipedia.org | Requires initial dissolution, often in HF, before reaction with oxalic acid. wikipedia.org |
| Tantalum Hydroxide | Ta(OH)₅ | Precipitated from tantalum fluoride solutions. google.com | Directly reacts with oxalic acid to form a concentrated solution; reactivity is time-dependent. google.com |
The purity and yield of tantalum oxalate complexes are critically influenced by reaction parameters such as pH and temperature.
pH Control: The pH of the reaction medium is a crucial factor. For instance, in the synthesis of tantalum oxalate from tantalum hydroxide precipitated from a fluoride solution, maintaining the pH of the precipitation mass between 7.8 and 8.2 is vital. google.com A pH below 7.8 leads to incomplete precipitation of tantalum hydroxide, while a pH exceeding 8.2 results in a tantalum hydroxide that is resistant to reaction with oxalic acid, or forms an unstable tantalum oxalate. google.com In other systems, neutralizing oxalic-nitric acid solutions containing tantalum to a pH of 7-8 with a base like NaOH or NH₄OH effectively decomposes the oxalate complexes to precipitate amorphous Ta₂O₅·nH₂O. researchgate.net
Temperature Control: Temperature management during the synthesis is also important. When preparing tantalum oxalate from tantalum hydroxide, avoiding high temperatures is recommended to prevent the formation of (NH₄)₂TaOF₅, which is not easily converted to the desired oxalate. google.com A slow heating rate, for example, 15°C per hour, can be employed during the reaction of tantalum hydroxide with oxalic acid. google.com In some processes, cooling the resulting tantalum oxalate solution to around 17-20°C helps to equilibrate the solution and crystallize out any excess solids. google.com
The stoichiometry of the reactants, specifically the ratio of oxalic acid to the tantalum precursor, is a key determinant for achieving complete complexation of tantalum.
In the conversion of tantalum hydrate (B1144303) to tantalum oxalate, a specific ratio of oxalic acid to tantalum oxide content in the hydrate is recommended. Using approximately two parts by weight of oxalic acid dihydrate per part of Ta₂O₅ present in the hydrate has been found to be effective. google.com Using less oxalic acid results in incomplete conversion of the tantalum, while an excess of oxalic acid may remain undissolved or crystallize out from the solution upon cooling. google.com The formation of various (oxalato)tantalate(V) complex anions highlights the ability of tantalum to coordinate with multiple oxalate groups, with the specific coordination number influenced by the reaction environment. rsc.org
Hydrothermal Synthesis Routes for Tantalum Oxalate Compounds
Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to crystallize substances. This technique has been employed to synthesize potassium tantalum defect pyrochlore (B1171951) directly from tantalum pentoxide in a basic solution at temperatures as low as 200°C. nih.gov While this specific example does not directly produce a tantalum oxalate, the principles of hydrothermal synthesis could be adapted for the crystallization of tantalum oxalate compounds from appropriate precursor solutions under controlled temperature and pressure.
Sol-Gel Processing Utilizing Tantalum Oxalate Precursor Solutions
Sol-gel processing is a versatile method for producing solid materials from small molecules. bham.ac.uk The process involves the conversion of a solution system ('sol') into a solid-phase material ('gel'). Tantalum oxalate solutions can serve as precursors in sol-gel chemistry. taniobis.comrsc.org These aqueous solutions, which can have a tantalum content of around 12%, are used for atomic-level mixing with other metal ions. taniobis.com This is particularly useful in the production of catalysts and electroceramics, where a high degree of homogeneity is required. taniobis.comtaniobis.com The sol-gel method, in this context, allows for the creation of highly pure and homogeneous mixed-metal oxides upon heating, as the tantalum oxalate precursor decomposes to form tantalum oxide. taniobis.com
Table 2: Summary of Synthetic Methodologies
| Methodology | Key Features | Precursors | Applications of Product |
|---|---|---|---|
| Solution-Based Synthesis | Reaction in a solvent, with control over pH, temperature, and stoichiometry. | TaCl₅, Ta₂O₅, Ta(OH)₅, Oxalic Acid. wikipedia.orgwikipedia.orggoogle.comrsc.org | Production of concentrated tantalum oxalate solutions. google.com |
| Hydrothermal Synthesis | High-temperature, high-pressure water for crystallization. nih.gov | Tantalum precursors and oxalic acid in an aqueous medium. | Crystalline tantalum compounds. nih.gov |
| Sol-Gel Processing | Formation of a solid network from a solution precursor. bham.ac.uk | Tantalum oxalate solutions. taniobis.comrsc.org | Catalysts, electroceramics, and highly pure mixed-metal oxides. taniobis.comtaniobis.com |
Spray Drying Techniques for Ultrafine Tantalum Oxalate Powders
Spray drying is a highly effective continuous process for converting a liquid feed into a dry powder in a single step. This technique is particularly valuable for producing ultrafine, homogenous powders from solutions, making it well-suited for creating tantalum oxalate precursors. The process involves the atomization of a liquid solution of tantalum oxalate into fine droplets within a hot gas stream. The high temperature of the gas facilitates the rapid evaporation of the solvent, leaving behind fine, solid particles of tantalum oxalate which are then collected.
This method is a key step in the spray-carbothermal process used to synthesize ultrafine tantalum carbide (TaC) composite powders. researchgate.net In this context, a precursor powder is first prepared by spray drying a liquid solution containing tantalum oxalate. researchgate.net The resulting powder consists of spherical agglomerates composed of much finer primary particles, often less than 50 nm in size. koreascience.kr
The main advantages of spray drying include excellent control over particle size distribution and morphology, good flowability of the resulting powder, and high consistency, which are critical for subsequent industrial processes like tablet compaction and automated manufacturing. freemantech.co.ukmdpi.com The properties of the final powder are influenced by several process parameters, including the inlet temperature, the feed rate of the solution, and the gas flow rate, all of which can be adjusted to achieve the desired particle characteristics. mdpi.com
Solid-State and Autoclave Synthesis Methods
Solid-state and autoclave-based methods provide alternative routes to tantalum oxalate, particularly for producing crystalline and nanoscale materials. These techniques leverage high temperatures and, in the case of autoclaves, high pressures to drive the chemical reactions.
Tantalum(V) oxide (Ta₂O₅) is a chemically inert and refractory material, making its direct reaction in solution difficult. To overcome this, a high-temperature fusion reaction can be employed as a preliminary step to generate a more reactive precursor. In this method, Ta₂O₅ is mixed with a fluxing agent like potassium bisulfate (KHSO₄) and heated to high temperatures. The fusion process breaks down the stable oxide lattice, converting the tantalum into a soluble form, such as a tantalum sulfate (B86663) complex. wikipedia.org
This solid-state reaction is a crucial first step in rendering the tantalum accessible for subsequent aqueous chemistry. Once the fused mass is cooled and dissolved in water or a dilute acid, the resulting aqueous solution contains tantalum ions. This solution can then be treated with oxalic acid (H₂C₂O₄) or a soluble oxalate salt to precipitate tantalum oxalate. ontosight.ai This multi-step approach, beginning with a solid-state fusion, is an effective way to synthesize tantalum oxalate from its most common and stable oxide.
Autoclave-based synthesis, which includes hydrothermal and solvothermal methods, is a powerful technique for producing highly crystalline nanomaterials directly from solution in a single step. youtube.com The process is carried out in a sealed vessel, known as an autoclave, which allows for reactions to occur at temperatures above the solvent's boiling point by increasing the internal pressure. youtube.comnih.gov
While commonly used to synthesize stable tantalum oxide (Ta₂O₅) nanoparticles from precursors like tantalum ethoxide or tantalum chloride, this method can be readily adapted for tantalum oxalate. nih.govresearchgate.net By placing a soluble tantalum salt and oxalic acid into the autoclave with a suitable solvent (typically water for hydrothermal synthesis), the elevated temperature and pressure facilitate the direct formation of crystalline tantalum oxalate nanoparticles. This one-step route avoids the need for post-synthesis calcination steps often required to crystallize materials produced by other methods, offering precise control over the product's phase and crystallinity. nih.gov
Optimization of Synthesis Parameters for Controlled Material Characteristics
The physical and chemical properties of tantalum oxalate, such as particle size, size distribution, crystallinity, and morphology, are not intrinsic but are instead heavily influenced by the conditions of its synthesis. Precise control over these parameters is essential for producing materials tailored for specific high-performance applications.
Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used to optimize complex processes by identifying the relationships between multiple input variables and key output responses. mdpi.com In the synthesis of tantalum oxalate, RSM can be employed to efficiently determine the optimal conditions for achieving a desired particle size and a narrow size distribution while minimizing the number of required experimental runs. nih.govresearchgate.net
The methodology involves designing a set of experiments using a framework such as a Box-Behnken Design (BBD) or Central Composite Design (CCD), where multiple factors are varied simultaneously. nih.govnih.gov For tantalum oxalate synthesis, these factors could include reaction temperature, precursor concentration, pH, and stirring rate. The resulting particle size from each experiment is measured, and the data are analyzed using analysis of variance (ANOVA) to build a mathematical model. researchgate.net This model can then be visualized with 3D response surfaces and 2D contour plots, which graphically illustrate how each factor and its interactions affect the particle size, allowing researchers to pinpoint the ideal synthesis parameters. mdpi.com
Table 1: Example of a Box-Behnken Experimental Design for Optimizing Tantalum Oxalate Particle Size
| Run | Factor 1: Temperature (°C) | Factor 2: pH | Factor 3: Concentration (M) | Response: Particle Size (nm) |
|---|---|---|---|---|
| 1 | 40 | 3 | 0.1 | 250 |
| 2 | 80 | 3 | 0.1 | 180 |
| 3 | 40 | 7 | 0.1 | 310 |
| 4 | 80 | 7 | 0.1 | 220 |
| 5 | 40 | 5 | 0.05 | 285 |
| 6 | 80 | 5 | 0.05 | 215 |
| 7 | 40 | 5 | 0.15 | 230 |
| 8 | 80 | 5 | 0.15 | 160 |
| 9 | 60 | 3 | 0.05 | 205 |
| 10 | 60 | 7 | 0.05 | 260 |
| 11 | 60 | 3 | 0.15 | 175 |
| 12 | 60 | 7 | 0.15 | 190 |
| 13 | 60 | 5 | 0.1 | 245 |
| 14 | 60 | 5 | 0.1 | 242 |
| 15 | 60 | 5 | 0.1 | 248 |
This table is a representative example created to illustrate the RSM concept.
The final form of the precipitated tantalum oxalate is highly dependent on a range of interconnected synthesis parameters. Controlling these factors is key to manipulating the crystallinity and morphology (shape and size) of the particles.
pH: The pH of the reaction medium is a critical factor. For instance, in the synthesis of tantalum oxalate from a tantalum hydroxide precursor, the pH during the initial precipitation of the hydroxide must be carefully controlled, ideally within a 7.8 to 8.2 range. Deviating from this range can render the precursor resistant to the subsequent reaction with oxalic acid or lead to an unstable tantalum oxalate product. google.com
Precursor Concentration and Supersaturation: The concentration of the tantalum and oxalate ions in the solution determines the supersaturation level. Higher concentrations, or a higher supersaturation ratio, generally lead to faster nucleation rates, which can result in the formation of smaller primary particles that may then form larger aggregates. nih.govosti.gov Studies on analogous metal oxalates, such as samarium oxalate, show that higher concentrations of the reactants lead to a significant decrease in the size of the final crystal particles. researchgate.net
Temperature: Reaction temperature influences both reaction kinetics and solubility. For many oxalate systems, lower temperatures can lead to more efficient crystallization. nih.gov
Stirring and Mixing: The energy input via stirring affects particle aggregation. acs.org Increased stirring can reduce diffusion limitations and break apart larger agglomerates, often leading to smaller, more uniform particles. nih.gov However, insufficient mixing can create localized concentration discrepancies, potentially leading to different crystal phases or morphologies within the same batch. acs.org
Table 2: Influence of Synthesis Parameters on Oxalate Precipitate Characteristics
| Parameter | Effect on Crystallinity & Morphology | Rationale | Source(s) |
|---|---|---|---|
| pH | Determines precursor reactivity and final product stability. Influences crystal phase. | Affects the surface charge of particles and the speciation of precursors in solution. | google.comnih.gov |
| Concentration | Higher concentration generally leads to smaller primary particles and can promote aggregation. | Increases the supersaturation of the solution, leading to a higher nucleation rate. | osti.govresearchgate.net |
| Temperature | Affects crystallization efficiency and reaction kinetics. | Influences precursor solubility and the energy barrier for nucleation and growth. | nih.gov |
| Stirring Rate | Higher stirring rates can lead to smaller, more uniform particles by preventing agglomeration. | Increases mass transport, ensures homogeneity, and introduces shear forces that break up aggregates. | nih.govacs.org |
Structural Elucidation and Coordination Chemistry of Tantalum Oxalate Systems
Tantalum(V) Coordination Environment in Oxalate (B1200264) Complexes
The high charge density of the tantalum(V) ion dictates its preference for coordination with hard oxygen donor ligands, such as the oxalate anion (C₂O₄²⁻). The resulting complexes exhibit a rich and varied coordination chemistry, characterized by specific ligand binding modes and flexible coordination numbers for the tantalum center.
A defining feature of tantalum(V) in oxalate complexes is the variability of its coordination number, which is influenced by factors such as the solvent system and the nature of the counter-ions present during synthesis. rsc.org For instance, in the complex anion [Ta(C₂O₄)₄]³⁻, the tantalum atom is octacoordinated, surrounded by eight oxygen atoms from four bidentate oxalate groups. rsc.org In contrast, in anions such as [Ta(OH)(C₂O₄)₃]²⁻ and [Ta(OR)(C₂O₄)₃]²⁻ (where R is an alkyl group), the tantalum atom exhibits a distorted pentagonal bipyramidal geometry. rsc.orgrsc.org This geometry comprises six oxygen atoms from three bidentate oxalate ligands and one oxygen atom from a hydroxyl or alkoxyl group, resulting in a coordination number of seven. rsc.orgrsc.org
Formation of Mononuclear and Polynuclear Tantalum Oxalate Architectures
The ability of the oxalate ligand to act not only as a chelating agent but also as a bridging ligand facilitates the formation of a wide range of molecular architectures, from simple mononuclear species to complex polynuclear and extended network structures.
The use of pre-synthesized tantalum oxalate anions as building blocks allows for the construction of heterometallic complexes. In these systems, the oxalate ligand can bridge between a tantalum center and another transition metal ion. Research has led to the synthesis and characterization of several such complexes, including those incorporating iron, cobalt, and nickel.
Novel heterometallic oxalate-based compounds with the general formula [M(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O (where M = Fe, Co, Ni and phen = 1,10-phenanthroline) have been synthesized. rsc.orgresearchgate.net In these structures, the anionic tantalum complex, [Ta(OC₂H₅)(C₂O₄)₃]²⁻, is ionically paired with a cationic complex of another transition metal, such as [Fe(phen)₃]²⁺, [Co(phen)₃]²⁺, or [Ni(phen)₃]²⁺. rsc.orgrsc.orgresearchgate.net While these are not strictly oxalate-bridged in the covalent sense, they represent a class of heterometallic assemblies constructed from tantalum oxalate units. The investigation of Cr-Ta systems has also been reported, further expanding the scope of these heterometallic materials. researchgate.net
Table 1: Examples of Heterometallic Tantalum Oxalate Complexes
| Complex Formula | Heterometal (M) | Tantalum Coordination Environment | Heterometal Coordination Environment |
|---|---|---|---|
| [Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O | Iron (Fe) | Pentagonal Bipyramid | Distorted Octahedral |
| [Co(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O | Cobalt (Co) | Pentagonal Bipyramid | Distorted Octahedral |
| [Ni(phen)₃][Ta(OH)(C₂O₄)₃]·8H₂O | Nickel (Ni) | Pentagonal Bipyramid | Trigonally Distorted Octahedral |
In addition to oxalate bridges, oxo-ligands (O²⁻) can also bridge multiple tantalum centers, leading to the formation of polynuclear oxo-tantalum clusters. While not always directly involving oxalate ligands in the bridging, the study of these structures provides insight into the broader coordination chemistry of tantalum. For example, a tetranuclear tantalum oxo cluster, [{TaCl₂(µ-O)(O₂CC₆H₄Me-p)}₄], has been characterized, revealing a Ta₄O₄ core structure. rsc.org
More directly relevant are heterometallic complexes where an oxo-bridge connects tantalum to another metal within an oxalate-containing compound. An example is the Cr-O-Ta bridge found in some heterodinuclear complexes prepared from a tris(oxalate)oxotantalate(V) anion. researchgate.net In such a structure, the tantalum atom, in a pentagonal bipyramidal geometry, is linked through a μ-oxo bridge to a chromium(III) center that has a distorted octahedral environment. researchgate.net
The bridging capability of the oxalate ligand can be exploited to construct extended, three-dimensional (3D) coordination polymers. nih.govresearchgate.net In the context of tantalum chemistry, a novel 3D coordination polymer, {Ba₂(H₂O)₅[TaO(C₂O₄)₃]HC₂O₄}·H₂O, has been synthesized. In this intricate structure, the tantalum atom is connected to eight neighboring barium atoms through both the oxalate ligands and the oxo group, demonstrating the formation of a complex, extended network. researchgate.net The hydrogen bonding patterns involving crystallization water molecules and the oxalate anions can also play a crucial role in directing the assembly of these 3D frameworks. rsc.org
Intermolecular Interactions and Crystal Engineering in Tantalum Oxalate Compounds
The solid-state structures of tantalum oxalate compounds are not merely defined by the coordination of oxalate ligands to the tantalum center but are significantly influenced by a network of non-covalent intermolecular interactions. These interactions, primarily hydrogen bonding, and the influence of counterions and solvent molecules, are pivotal in dictating the final crystal architecture. This field of study, often referred to as crystal engineering, seeks to understand and control the assembly of molecules into crystalline solids.
Role of Hydrogen Bonding in Solid-State Structures
Hydrogen bonding is a predominant force in the crystal structures of tantalum oxalate compounds, orchestrating the assembly of complex anions, cations, and solvent molecules into well-defined supramolecular architectures. The oxalate ligand, with its carboxylate groups, is an excellent hydrogen bond acceptor. Furthermore, coordinated or free solvent molecules, typically water, can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive networks.
The interplay of these interactions gives rise to diverse structural motifs. In some crystal structures, hydrogen bonds link the components into one-dimensional chains. rsc.org In more complex arrangements, these interactions can extend into two or three dimensions, creating robust frameworks. rsc.org For instance, studies on various metal oxalate systems have shown that crystallization water molecules and the oxalate anions themselves are instrumental in directing these hydrogen-bonding patterns. rsc.org
The types of hydrogen bonds commonly observed in the solid-state structures of oxalate-containing compounds are diverse. They include strong O-H···O bonds involving water molecules and carboxylate groups, as well as weaker N-H···O and C-H···O interactions when organic cations are present. mdpi.comjournalspress.com These interactions collectively stabilize the crystal lattice. In certain instances, the geometry of the constituent molecules can lead to the formation of unusual hydrogen bonds, further influencing the crystal packing. ias.ac.in
| Donor (D) | Acceptor (A) | Interaction Type | Significance in Tantalum Oxalate Structures |
| O-H (Water/Hydroxyl) | O (Oxalate/Water) | Strong Hydrogen Bond | Primary interaction for building extended networks and stabilizing the crystal lattice. rsc.org |
| N-H (Ammonium/Organic Cation) | O (Oxalate) | Hydrogen Bond | Links organic counterions to the oxalate framework, influencing the overall structure. nih.govresearchgate.net |
| C-H (Organic Cation) | O (Oxalate) | Weak Hydrogen Bond | Contributes to the fine-tuning of the crystal packing and overall stability. journalspress.com |
Influence of Counterions and Solvent Molecules on Structural Diversity
The structural diversity of tantalum oxalate compounds is profoundly influenced by the choice of counterions and the solvent system used during crystallization. These components can alter not only the packing of the ionic species but also the very nature of the tantalum oxalate complex anion itself.
A compelling example of this is seen in a series of compounds with the general formula [Ni(phen)₃]²⁺ as the counterion. rsc.org When the crystallization is performed in different solvents, the coordination sphere around the tantalum(V) ion changes. For instance:
In one case, the complex anion is [Ta(C₂O₄)₄]⁻ , where the tantalum atom is eight-coordinated by four oxalate groups. rsc.org
In the presence of water, a hydrolysis reaction can lead to the formation of [Ta(OH)(C₂O₄)₃]²⁻ . rsc.org
When ethanol (B145695) or methanol (B129727) is used as the solvent, the resulting complex anions are [Ta(OC₂H₅)(C₂O₄)₃]²⁻ and [Ta(OCH₃)(C₂O₄)₃]²⁻ , respectively. rsc.org
In these latter three cases, the coordination polyhedron around the tantalum atom is a distorted pentagonal bipyramid. rsc.org This demonstrates that solvent molecules can act as reactants, leading to the formation of different complex anions, which in turn results in vastly different crystal structures.
| Solvent | Resulting Tantalum Oxalate Complex Anion | Tantalum Coordination Number | Reference |
| Not specified (implied aqueous) | [Ta(C₂O₄)₄]⁻ | 8 | rsc.org |
| Water | [Ta(OH)(C₂O₄)₃]²⁻ | 7 | rsc.org |
| Ethanol | [Ta(OC₂H₅)(C₂O₄)₃]²⁻ | 7 | rsc.org |
| Methanol | [Ta(OCH₃)(C₂O₄)₃]²⁻ | 7 | rsc.org |
Crystal Disassembly and Reassembly Phenomena (Solvatomorphs)
The phenomenon where a substance exists in different crystalline forms due to the incorporation of different solvent molecules into the crystal lattice is known as solvatomorphism, and the resulting forms are called solvatomorphs. This is a direct consequence of the influence of solvent molecules on the crystal structure, as discussed in the previous section. The formation of different tantalum oxalate compounds, such as [Hphen][Ni(phen)₃][Ta(C₂O₄)₄]·6.5H₂O, [Ni(phen)₃][Ta(OH)(C₂O₄)₃]·8H₂O, and [Ni(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O, from similar starting materials but in different solvents is a clear demonstration of solvatomorphism in tantalum oxalate systems. rsc.org
This phenomenon can be viewed as a process of crystal disassembly and reassembly. When a tantalum oxalate salt is dissolved in a new solvent, the original crystal lattice is disassembled into its constituent ions. Upon recrystallization from this new solvent, the ions reassemble, but now solvent molecules may be incorporated into the new lattice. Depending on the size, shape, and interaction potential of the new solvent molecules, a different crystal packing arrangement—a new solvatomorph—may be formed. rsc.orgnih.gov
The role of the solvent is not merely to fill voids in the crystal structure. Solvent molecules can actively participate in hydrogen bonding, stabilizing the new crystalline form. rsc.org The stability and desolvation behavior of these solvatomorphs can vary significantly, which is a critical consideration in materials science. rsc.org The study of solvatomorphism in tantalum oxalate systems is essential for controlling the properties of the resulting materials and for understanding the fundamental principles of crystal growth and stability.
Comparative Analysis with Niobium Oxalate Coordination Chemistry
Tantalum and its lighter homologue, niobium, are often found together in nature and share many chemical similarities due to their positions in Group 5 of the periodic table and the effects of the lanthanide contraction. samaterials.com However, there are also subtle but significant differences in their coordination chemistry, including with oxalate ligands.
Both tantalum and niobium form water-soluble oxalate complexes, which are used as precursors for catalysts and electroceramics, allowing for mixing with other metal compounds at an atomic level. taniobis.com This similarity in forming soluble anionic complexes is the basis for their separation and analysis by techniques like paper electrophoresis. rsc.orgrsc.org
Despite these similarities, their behavior in oxalate-containing solutions is not identical. Studies have shown differences in the pH stability of their respective oxalate complexes. Tantalum oxalate complexes are reported to be stable in a narrow pH region, typically below pH 3.0, while niobium can form stable complexes at higher pH values as well. rsc.org Electrophoretic studies have revealed that under certain conditions (e.g., a citrate (B86180) buffer at pH 3.5-4.0), niobium oxalate can resolve into two distinct bands, whereas tantalum oxalate consistently produces only one. rsc.org This suggests that niobium may form multiple, separable complex species under these conditions, while tantalum forms a single, dominant anionic complex.
The fundamental differences between tantalum and niobium, such as tantalum's higher atomic weight, density, and greater resistance to corrosion, also have implications for their coordination compounds. samaterials.com While both form dense oxide layers, tantalum's is generally more stable. These intrinsic properties can influence the bond strengths, geometries, and reactivity of their respective oxalate complexes.
| Feature | Tantalum Oxalate | Niobium Oxalate | Reference |
| Water Solubility | Yes, forms clear aqueous solutions. | Yes, forms clear aqueous solutions. | taniobis.com |
| Anionic Character | Forms anionic complexes. | Forms anionic complexes. | rsc.orgrsc.org |
| pH Stability | Stable in a narrow, acidic pH range (typically < 3.0). | Stable over a broader pH range, including values above 6.0 for some complexes. | rsc.org |
| Electrophoretic Behavior | Typically forms a single anionic band. | Can form multiple anionic bands under certain conditions, suggesting a mixture of species. | rsc.org |
| Application as Precursors | Used for catalysts and electroceramics. | Used for catalysts and electroceramics. | taniobis.com |
Advanced Characterization Techniques in Tantalum Oxalate Research
Spectroscopic Analysis for Chemical Bonding and Electronic Structure
Spectroscopic techniques are pivotal in elucidating the electronic and vibrational states of tantalum oxalate (B1200264). They offer a window into the nature of the chemical bonds between the tantalum metal center and the oxalate ligands.
Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination Modes and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the coordination chemistry within tantalum oxalate. researchgate.netnih.gov The oxalate ion (C₂O₄²⁻) can coordinate to a metal ion in various ways, such as monodentate or bidentate chelating, and these different coordination modes result in distinct vibrational spectra.
FTIR and Raman spectroscopy measure the vibrational frequencies of molecules, which are sensitive to the atomic masses and the strength of the chemical bonds. In the context of metal oxalates, the positions of the C-O and C-C stretching vibrations, as well as the O-C-O bending modes, provide a fingerprint of the oxalate ligand's coordination environment. researchgate.netnih.govqut.edu.au For instance, the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. researchgate.netnih.gov The separation between the frequencies of the asymmetric and symmetric C=O stretching bands can indicate the nature of the metal-oxalate bond.
Studies on various metal oxalates have shown that the Raman position of the C-O stretching vibration is sensitive to the cation. researchgate.netqut.edu.au This principle is applied to tantalum oxalate to understand the interaction between the tantalum ion and the oxalate ligand. While specific FTIR and Raman data for pure "Oxalic acid, tantalum salt" is not extensively detailed in the provided search results, the general principles of oxalate vibrational spectroscopy are well-established and directly applicable. researchgate.netnih.govqut.edu.aursc.org
Interactive Data Table: General Vibrational Modes in Metal Oxalates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
|---|---|---|
| Asymmetric C=O Stretch | 1600 - 1700 | Coordination mode of the oxalate ligand |
| Symmetric C=O Stretch | 1300 - 1400 | Nature of the metal-oxygen bond |
| C-C Stretch | 800 - 900 | Integrity of the oxalate backbone |
| O-C-O Bending | ~800 | Ligand coordination and geometry |
| Metal-Oxygen (Ta-O) Stretch | < 600 | Direct information on the Ta-O bond strength |
UV-Vis Spectroscopy for Optical Properties and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a compound. For tantalum oxalate, this technique can provide information about the energy gap and the nature of the electronic states. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.
In the case of tantalum-based materials, UV-Vis spectra can reveal the onset of charge-transfer transitions, typically from the oxygen ligands to the tantalum metal center (O → Ta ligand-to-metal charge transfer, LMCT). The position of the absorption edge in the UV-Vis spectrum is often used to estimate the optical band gap of the material that can be formed from the tantalum oxalate precursor, such as tantalum pentoxide (Ta₂O₅). researchgate.net For instance, the absorption edge for Ta₂O₅ nanoparticles has been observed in the range of 310 to 340 nm. researchgate.net While specific UV-Vis spectra for "this compound" are not provided, the analysis of its solutions or derived materials offers insights into its electronic properties.
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Environment
X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element. In the study of tantalum oxalate, EXAFS at the tantalum L₃-edge can provide precise information about the coordination number, bond distances, and the type of neighboring atoms around the tantalum center. psu.edu
By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge, researchers can extract quantitative structural parameters. For example, an EXAFS study of a tantalum oxalate solution revealed details about the Ta-O bond distances and the coordination environment of the tantalum ions in the solution state. psu.edu This information is crucial for understanding the structure of the complex in solution before its conversion to other materials.
Diffraction and Imaging Techniques for Structural and Morphological Analysis
Diffraction and imaging techniques are essential for characterizing the crystal structure, phase purity, crystallinity, and morphology of tantalum oxalate and its derivatives.
X-ray Diffraction (XRD) for Crystal Structure, Phase Purity, and Crystallinity
X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in a material and to determine its crystal structure. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to each crystalline material.
For tantalum oxalate, XRD is used to confirm the formation of the desired compound and to assess its purity. Any crystalline impurities would present their own characteristic diffraction peaks. Furthermore, the width of the diffraction peaks can provide information about the crystallite size and the degree of crystallinity. Broader peaks generally indicate smaller crystallite sizes or an amorphous nature. While some tantalum-containing materials synthesized from oxalate precursors have been shown to be amorphous by XRD, the technique remains crucial for phase identification upon heat treatment or further processing. nih.gov For example, XRD patterns can clearly distinguish between different crystalline forms of tantalum oxide that are produced by the calcination of tantalum oxalate. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination
For complex coordination compounds like tantalum oxalate, single-crystal XRD would be the definitive method to elucidate the exact coordination geometry of the tantalum ion and the binding mode of the oxalate ligands. researchgate.netpsu.ac.thrsc.orgrruff.infojournalspress.com While a specific single-crystal structure of "this compound" is not detailed in the provided search results, the technique's power is evident from studies on other metal oxalate complexes. researchgate.netpsu.ac.thrsc.orgjournalspress.com Such an analysis would provide unambiguous data on the Ta-O bond distances and the conformation of the oxalate ligands, which are critical for a complete understanding of the compound's chemistry.
Interactive Data Table: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tantalum oxalate |
| Tantalum pentoxide |
| Tantalum |
Thermal Analysis Methodologies for Decomposition and Conversion Studies
Thermal analysis techniques are fundamental in determining the thermal stability of tantalum oxalate and mapping its conversion into tantalum pentoxide.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its decomposition process. The thermal decomposition of tantalum oxalate to Ta₂O₅ is a multi-step process.
Initial Dehydration: The first stage of weight loss, typically occurring below 200°C, corresponds to the removal of adsorbed and coordinated water molecules. For example, a weight loss of about 5.5% between room temperature and 200°C is attributed to dehydration.
Oxalate Decomposition: The primary decomposition of the oxalate ligand occurs at higher temperatures, generally in the range of 200°C to 400°C. This is the most significant weight loss step, representing the breakdown of the tantalum-oxalate complex and the release of carbon monoxide (CO) and carbon dioxide (CO₂). This stage can involve the formation of an intermediate oxy-oxalate species.
Final Conversion: Above 400°C, the residual carbonaceous species are burned off, and the amorphous tantalum oxide crystallizes into its final, stable form, Ta₂O₅. The total weight loss observed is consistent with the complete conversion of the tantalum oxalate precursor to Ta₂O₅.
The table below summarizes typical TGA findings for the decomposition of tantalum oxalate precursors.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| < 200 | ~5-10% | Dehydration (loss of H₂O) |
| 200 - 400 | ~30-40% | Decomposition of oxalate ligands (release of CO, CO₂) |
| > 400 | ~1-5% | Removal of residual carbon and crystallization of Ta₂O₅ |
Note: Specific temperatures and weight loss percentages can vary depending on the exact composition of the precursor complex and the heating rate.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material, identifying endothermic and exothermic events.
The DTA curve for tantalum oxalate decomposition complements the TGA data.
Endothermic Peaks: A broad endothermic peak is typically observed at low temperatures (e.g., ~150°C), corresponding to the energy absorbed for the dehydration process.
Exothermic Peaks: A sharp and intense exothermic peak is a prominent feature in the DTA curve, usually appearing between 300°C and 400°C. This peak is associated with the highly energetic decomposition of the oxalate groups. Another, often broader, exothermic peak may be observed at a higher temperature (e.g., >400°C), which is attributed to the crystallization of the amorphous Ta₂O₅ into a stable polymorphic form, such as the orthorhombic β-Ta₂O₅.
Electrochemical and Solution-Phase Characterization
Understanding the behavior of tantalum oxalate in solution is essential for applications like electrodeposition and chemical bath deposition.
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of species in solution. For tantalum oxalate complexes, CV can be employed to investigate the electrochemical stability of the complex and the potential for tantalum electrodeposition. Studies have shown that the tantalum oxalate complex is electrochemically active. The voltammograms can reveal the reduction potential of the Ta(V) complex, although the direct reduction to metallic tantalum in aqueous solutions is challenging due to the highly negative reduction potential and the stability of the oxide. The technique helps in understanding the electrochemical window and the processes that occur at the electrode surface.
The stability and speciation of tantalum oxalate complexes in aqueous solution are highly dependent on pH. Potentiometric titrations are used to determine the stability constants of these complexes. By titrating a solution containing tantalum(V) and oxalic acid with a standard base and monitoring the pH, one can determine the formation and dissociation of different complex species. Research has shown that stable, water-soluble complexes of tantalum with oxalate are formed, which is a key reason for its use as a precursor. These titrations help in identifying the stoichiometry of the dominant complexes at different pH values and in calculating their stability constants, providing fundamental data for controlling solution chemistry in synthesis processes.
Ion Chromatography for Ligand Competition and Interference Studies
Ion Chromatography (IC) serves as a critical analytical method for investigating the complex solution chemistry of tantalum oxalate, particularly in studying ligand competition and interferences. The stability of tantalum in aqueous solutions is highly dependent on the formation of stable complexes, with oxalate being a primary ligand. However, the presence of other competing ligands or metal ions can significantly influence the equilibrium and stability of the tantalum oxalate complex.
In systems analogous to tantalum oxalate, such as the analysis of oxalate in Bayer liquor, IC has proven effective in quantifying oxalate and understanding its interactions. thermofisher.com In such processes, oxalate's presence can interfere with desired precipitation processes, making its quantification crucial. thermofisher.com A key challenge in these analyses is the strong complexation of oxalate with metal ions like aluminum. thermofisher.com To accurately measure the total oxalate concentration, a ligand exchange step is often employed. For instance, fluoride (B91410) ions can be introduced to displace the oxalate from the aluminum complex, allowing for the chromatographic separation and quantification of the freed oxalate. thermofisher.com
This principle of ligand exchange and competition is directly relevant to tantalum oxalate research. The tantalum-oxalate complex can be influenced by other anions present in the solution. IC can be utilized to study these competitive interactions by monitoring the concentration of free oxalate and other anions. For example, the introduction of ions like fluoride or tartrate into a tantalum oxalate solution could lead to the partial or complete displacement of the oxalate ligand. By separating and quantifying the anions present in the solution using IC, researchers can determine the relative binding strengths and competitive nature of different ligands for the tantalum center.
Furthermore, IC is instrumental in identifying and quantifying interfering ions that might co-exist in industrial tantalum solutions or precursor materials. The technique allows for the separation of various inorganic anions and organic acids, providing a detailed profile of the solution's composition. This information is vital for quality control and for understanding how impurities might affect the performance of tantalum oxalate in applications such as catalyst or electroceramic production. taniobis.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Elemental Quantification
Inductively Coupled Plasma (ICP) techniques, including both Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), are indispensable tools for the precise elemental quantification of tantalum and associated impurities in various matrices, including oxalate solutions. These methods are favored for their high sensitivity, accuracy, and ability to perform multi-elemental analysis.
ICP-OES is widely employed for determining the concentration of major and minor elements in tantalum-bearing materials. researchgate.netmuni.cz The technique involves introducing the sample solution into a high-temperature plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. A significant challenge in the analysis of tantalum solutions is the potential for hydrolysis, which can lead to the precipitation of tantalum and affect nebulization efficiency. researchgate.net To counteract this, tantalum is often complexed with agents like oxalic acid, which helps to keep it stable in solution. researchgate.netnih.gov However, the high salt content from fluxes and complexing agents can still impact the analysis. researchgate.net
Research has focused on optimizing sample preparation to ensure stability and minimize matrix effects. One approach involves fusing samples with a flux mixture of sodium dihydrogen phosphate (B84403) and disodium (B8443419) hydrogen phosphate, then dissolving the melt in water. The polyphosphate formed during fusion effectively prevents the hydrolysis of tantalum and niobium, creating a stable solution suitable for ICP-OES analysis. researchgate.net This method has been shown to be simple, rapid, and effective for the routine determination of constituents in columbite and tantalite minerals. researchgate.net
The complex emission spectrum of tantalum can create spectral interferences with the analyte peaks of trace elements. researchgate.net Therefore, careful selection of interference-free spectral lines is crucial for accurate quantification. Studies have investigated the matrix effects of tantalum on various trace elements, revealing that increasing tantalum concentrations can either suppress or enhance the intensity counts of different elements. researchgate.net Correction factors are often necessary to ensure accurate results.
Table 1: Instrumental Parameters for ICP-OES Analysis of Trace Elements in Tantalum Powder This table presents typical instrumental parameters used for the determination of trace elements in a tantalum matrix using ICP-OES, as described in related research.
| Parameter | Setting |
| Spectrometer Model | Jobin Yvon JY-24R |
| RF Generator Frequency | 40.68 MHz |
| RF Power | 1.1 kW |
| Monochromator | 0.64 m |
| Grating | 2400 grooves/mm |
| Slits (Entrance/Exit) | 20 µm / 30 µm |
| Nebulizer Type | Cross-flow |
| Argon Gas Flow Rates | |
| - Plasma | 12 L/min |
| - Sheath | 0.2 L/min |
| - Nebulizer | 0.3 L/min |
| Sample Uptake Rate | 1 mL/min |
| Integration Time | 0.5 seconds |
| Data sourced from a study on trace element determination in tantalum powder. researchgate.net |
ICP-MS offers even lower detection limits than ICP-OES, making it suitable for ultra-trace elemental analysis. It functions by ionizing the sample in an argon plasma and then using a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. This technique has been used in conjunction with ICP-OES to validate methods for determining low levels of tantalum in niobium and its compounds. nih.gov The high sensitivity of ICP-MS is critical for quality control in high-purity materials where even minute impurities can significantly alter material properties.
Table 2: Effect of Tantalum Concentration on Relative Standard Intensities of Trace Elements by ICP-OES This table illustrates the matrix effect of increasing tantalum concentrations on the measured intensities of selected trace elements. Values represent the relative standard intensity compared to a tantalum-free standard.
| Element | Wavelength (nm) | Relative Intensity at Ta Concentration (mg/L) | ||||
| 1000 | 5000 | 10000 | 15000 | 20000 | ||
| Zr | 339.198 | 1.00 ± 0.0035 | 1.00 ± 0.0077 | 1.02 ± 0.0095 | 1.04 ± 0.0075 | 1.07 ± 0.0096 |
| Mo | 281.615 | 1.07 ± 0.0610 | 1.12 ± 0.0063 | 1.18 ± 0.0780 | 1.22 ± 0.0068 | 1.31 ± 0.0086 |
| Al | 396.152 | 0.99 ± 0.0045 | 0.98 ± 0.0055 | 0.97 ± 0.0065 | 0.96 ± 0.0075 | 0.95 ± 0.0085 |
| Cu | 324.754 | 1.01 ± 0.0025 | 1.02 ± 0.0035 | 1.03 ± 0.0045 | 1.04 ± 0.0055 | 1.05 ± 0.0065 |
| Mn | 257.610 | 1.02 ± 0.0028 | 1.04 ± 0.0038 | 1.06 ± 0.0048 | 1.08 ± 0.0058 | 1.10 ± 0.0068 |
| W | 207.911 | 0.99 ± 0.0041 | 0.97 ± 0.0051 | 0.96 ± 0.0061 | 0.95 ± 0.0071 | 0.94 ± 0.0081 |
| Data derived from a study on tantalum matrix effects. researchgate.net |
Both ICP-OES and ICP-MS are powerful techniques for the elemental characterization of tantalum oxalate and related materials. The choice between them depends on the specific requirements of the analysis, such as the expected concentration levels of the elements of interest and the complexity of the sample matrix. Proper method development, including optimized sample preparation and correction for interferences, is essential for obtaining accurate and reliable quantitative data. nih.govresearchgate.net
Applications of Tantalum Oxalate Complexes As Precursors in Materials Science
Synthesis of Tantalum-Based Oxides and Mixed-Metal Oxides
Tantalum oxalate (B1200264) complexes are instrumental in synthesizing both pure tantalum pentoxide (Ta₂O₅) and more complex mixed-metal oxides through thermal decomposition and sol-gel methods.
High-purity tantalum pentoxide (Ta₂O₅) is essential for applications in electronics and optics due to its high dielectric constant and refractive index. wikipedia.org Tantalum oxalate serves as an effective precursor for Ta₂O₅. The synthesis process often involves the dissolution of a tantalum source, such as tantalum oxide, in an oxalic acid solution to form a tantalum oxalate complex. scienceopen.comscielo.br This complex can then be thermally decomposed.
The decomposition of freeze-dried ammonium (B1175870) tantalum oxalate, NH₄Ta(C₂O₄)₃ · 2H₂O, primarily occurs between 100°C and 300°C, yielding an amorphous oxide product. bohrium.com This amorphous Ta₂O₅ crystallizes at around 750°C. bohrium.com The initial decomposition also produces carbon, which is subsequently burned off between 700°C and 800°C in an air atmosphere. bohrium.com The use of tantalum oxalate precursors is beneficial for creating co-precipitated tantalum-bearing compounds where a small particle size is needed for later sintering processes. loradchemical.com
| Precursor | Decomposition Temperature | Crystallization Temperature | Final Product |
| NH₄Ta(C₂O₄)₃ · 2H₂O | 100-300°C | ~750°C | Amorphous Ta₂O₅, then crystalline Ta₂O₅ |
This table summarizes the thermal decomposition process of ammonium tantalum oxalate to produce tantalum pentoxide.
The thermal decomposition of mixed-metal oxalate precursors is a versatile method for synthesizing a variety of mixed-metal oxides. This technique allows for the intimate mixing of the constituent metals at the atomic level, leading to the formation of homogeneous, single-phase oxide materials at lower temperatures than traditional solid-state reactions. The general principle involves the co-precipitation of metal oxalates from a solution containing the desired metal ions, followed by calcination of the resulting precursor. google.com
For instance, the synthesis of manganese nickel ferrite (B1171679) (Mn₀.₂Ni₀.₈Fe₂O₄) has been achieved through an oxalate precursor route, with the ferrite forming at temperatures as low as 400°C. scirp.org Increasing the annealing temperature enhances the crystallinity and magnetic properties of the final product. scirp.org Similarly, the oxalate co-precipitation method is used to create precursors for Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) cathode materials for lithium-ion batteries. nih.gov This approach facilitates the generation of uniform, spherical precursor microparticles. nih.gov
While specific synthesis details for FeTaO₄, Co₄Ta₂O₉, CoTa₂O₆, γ-Ba₄Ta₂O₉, and NiTa₂O₆ from tantalum oxalate precursors are not extensively detailed in the provided search results, the principles of oxalate co-precipitation and subsequent thermal decomposition are broadly applicable to the formation of these complex oxides. google.comscirp.orgnih.gov
| Mixed-Metal Oxide System | Precursor Method | Key Findings |
| Mn₀.₂Ni₀.₈Fe₂O₄ | Oxalate precursor route | Formation at ≤400°C, with crystallinity and magnetic properties improving at higher annealing temperatures. scirp.org |
| Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) | Oxalate co-precipitation | Produces uniform, spherical precursor microparticles, leading to improved tap density in the final cathode material. nih.gov |
This table provides examples of mixed-metal oxide synthesis using oxalate precursors.
The sol-gel method is a powerful technique for fabricating high-quality metal oxide thin films. Tantalum oxalate can be a component in sol-gel precursor solutions, although tantalum alkoxides like tantalum(V) ethoxide are more commonly cited for this purpose. utwente.nlrsc.orgnih.gov The sol-gel process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol," which then evolves into a gel-like network. This gel can be deposited as a thin film and then thermally treated to produce the final oxide film. utwente.nlrsc.org
For example, a sol-gel method has been developed to produce defect-free, ultrathin films of Ta₂O₅. utwente.nl In these processes, a tantalum precursor is dissolved in a suitable solvent, and the resulting sol is coated onto a substrate. Subsequent heat treatment, often at temperatures around 400°C, converts the precursor film into a tantalum oxide film. utwente.nl While tantalum ethoxide is a common precursor, the principle of using a soluble tantalum compound that can undergo hydrolysis and condensation is central to the sol-gel technique. utwente.nlrsc.orgnih.govchalcogen.ro
| Precursor Type | Method | Film Characteristics |
| Tantalum(V) ethoxide | Sol-gel, dip-coating | Homogeneous, ultrathin (30-40 nm) Ta₂O₅ films. utwente.nl |
| Tantalum(V) 1,3-propanediolate β-diketonate | Sol-gel, inkjet printing | Amorphous tantalum oxide thin films deposited at low temperatures. rsc.org |
This table illustrates the use of sol-gel methods to create tantalum oxide thin films from different precursors.
Fabrication of Tantalum Carbides (TaC)
Tantalum carbide (TaC) is a highly refractory ceramic material known for its extreme hardness and high melting point. Tantalum oxalate complexes provide a valuable route for the synthesis of TaC, particularly for producing nanostructured powders at lower temperatures than conventional methods.
The use of an organometallic oxalic precursor allows for the synthesis of tantalum carbide powder at a significantly lower temperature than traditional carbothermal reduction methods. scienceopen.comscielo.br The process involves the pyrolysis of a tantalum oxalate complex in a reactive atmosphere. scienceopen.comscielo.br
Specifically, a tantalum oxalic precursor can be pyrolyzed in a mixture of hydrogen and methane (B114726) at atmospheric pressure. scienceopen.comscielo.br This gas-solid reaction facilitates the formation of TaC powder at a temperature of 1000°C. scienceopen.comscielo.br This represents a considerable reduction in synthesis temperature compared to methods that can require temperatures above 1300°C. researchgate.net Another approach involves the decomposition of a freeze-dried tantalum oxalate complex in a hydrogen atmosphere, which leads to the formation of tantalum carbide at about 1200°C due to the reaction of the in-situ formed carbon with the tantalum oxide. bohrium.com
| Precursor | Atmosphere | Synthesis Temperature | Product |
| Tantalum oxalic precursor | Hydrogen and Methane | 1000°C | TaC powder. scienceopen.comscielo.br |
| Freeze-dried tantalum oxalate | Hydrogen | ~1200°C | Tantalum carbide. bohrium.com |
This table outlines low-temperature synthesis routes for nanostructured TaC using tantalum oxalate precursors.
The use of tantalum oxalate precursors offers a degree of control over the crystallite size and morphology of the resulting tantalum carbide. The synthesis from an organometallic oxalic precursor leads to the formation of TaC in powder form. scienceopen.comscielo.br Further processing, such as natural sintering of the TaC powder in an inert atmosphere at 1400°C for 10 hours, can lead to densification of the carbide to 96% of its theoretical value. scienceopen.com
The sol-gel method, while more commonly associated with oxides, can also influence the particle size of the final material. For instance, in the sol-gel synthesis of Ta₂O₅ nanoparticles, the particle size can be controlled by the reaction conditions, with average sizes around 8 nm being achievable. utwente.nl Although not directly applied to TaC in the provided results, the principle of precursor control over particle size is a key advantage of these chemical synthesis routes.
Role in Surface Engineering and Planarization Processes
Tantalum oxalate complexes play a significant role in the precise modification of material surfaces, particularly in the semiconductor and biomedical fields. Their ability to form soluble complexes with metal oxides is key to their function in these applications.
In the fabrication of semiconductor devices, Chemical Mechanical Planarization (CMP) is a critical process for achieving the high degree of surface flatness required for multilayer integrated circuits. Tantalum Nitride (TaN) is commonly used as a barrier layer to prevent the diffusion of copper into the surrounding dielectric material. The effective removal and planarization of this TaN layer are essential.
Research has demonstrated that silica-based slurries containing oxalic acid as a complexing agent are highly effective for the CMP of TaN wafers. scilit.com The mechanism relies on the chemical interaction between oxalic acid and the tantalum oxide (Ta₂O₅) that naturally forms on the surface of the TaN layer. Oxalic acid reacts with this oxide layer to form soluble or weakly soluble tantalum-oxalate complexes. scilit.com This chemical reaction weakens the surface, allowing for its efficient removal by the mechanical action of the abrasive particles in the slurry at low pressures.
The predominant complex involved in this process in non-alkaline or weakly alkaline solutions is the [TaO(C₂O₄)₂]⁻ anion. scilit.com The formation of this soluble species is central to the chemically promoted polishing of TaN. Slurries formulated with oxalic acid can achieve satisfactory TaN polish rates of up to 100 nm/min at a low down pressure of 2 psi, resulting in excellent post-polish surface quality. scilit.com
| CMP Slurry Component | Function | Relevant Species/Reaction | Reference |
| Oxalic Acid (H₂C₂O₄) | Complexing Agent | Forms soluble complexes with surface Tantalum Oxide (Ta₂O₅). | scilit.com |
| Silica (B1680970) (SiO₂) | Abrasive | Mechanically removes the chemically weakened surface layer. | scilit.com |
| Hydrogen Peroxide (H₂O₂) | Oxidizer | May facilitate the oxidation of TaN to Ta₂O₅. | scilit.com |
The performance and longevity of metallic implants and aerospace components, often made from titanium-based alloys, are highly dependent on their surface characteristics. A naturally forming passive oxide layer (primarily titanium dioxide, TiO₂) protects the underlying metal from corrosion but can also hinder processes like electropolishing, which are used to achieve a smooth, clean surface.
Oxalic acid has been effectively used as a pre-treatment or "pre-activator" to remove this passivation layer prior to electropolishing. researchgate.netcsic.esnih.gov The principle of this application is the ability of carboxylic acids, such as oxalic acid, to increase the reactivity of the surface by dissolving the titanium oxides. researchgate.net Oxalic acid forms soluble complexes with the titanium on the surface, effectively stripping away the passive layer and exposing the bare metal for the subsequent electropolishing step. researchgate.netnih.gov This pre-treatment significantly enhances the efficiency of the electropolishing process, leading to a superior surface finish. For instance, studies on additive-manufactured titanium-based materials have shown a dramatic reduction in surface roughness, from 8.47 µm down to 1.09 µm, after an oxalic acid activation pre-treatment followed by electropolishing. csic.es
This application, while demonstrated on titanium, highlights the utility of oxalate chemistry in removing passivating metal oxide layers, a principle that is transferable to other metal systems where similar stable oxides form.
| Treatment Step | Agent | Purpose | Mechanism | Outcome | Reference |
| Pre-treatment | Oxalic Acid (OA) | Removal of passive TiO₂ layer | Formation of soluble Ti-ligand complexes. | Increased surface reactivity and efficiency of electropolishing. | researchgate.netcsic.esnih.gov |
| Main Process | Electropolishing Solution (e.g., perchloric acid and glacial acetic acid) | Surface smoothing and polishing | Anodic dissolution of the material. | Reduced surface roughness and improved surface quality. | researchgate.net |
Catalytic Applications and Photocatalysis
Tantalum oxalate complexes serve as versatile precursors in the synthesis of a range of catalytic materials, leveraging the high purity and solubility of the tantalum source to create highly active and specialized catalysts.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are fundamental to many industrial chemical processes. The performance of these catalysts often depends on the uniform dispersion of active metal sites on a support material. Tantalum oxalate solutions are ideal precursors for this purpose. researchgate.netresearchgate.net
Being completely water-soluble, tantalum oxalate allows for the atomic-level mixing of tantalum with other metal ions in an aqueous solution. researchgate.netresearchgate.net This homogeneity is preserved when the mixture is used to impregnate a catalyst support. Upon subsequent thermal treatment (calcination), the oxalate decomposes, leaving behind highly dispersed tantalum oxide (Ta₂O₅) or mixed-metal oxides on the support. researchgate.net This method is used to produce catalysts for various applications, including those in electroceramics. researchgate.netresearchgate.net The use of oxalate precursors avoids contamination from other ions, such as halides, which can be detrimental to catalytic performance. acs.org For instance, techniques have been developed to create unsupported cobalt metal catalysts doped with controlled amounts of titanium oxides via oxalate precursors to study their catalytic behavior in the Fischer-Tropsch reaction.
The generation of hydrogen from water using sunlight is a promising avenue for renewable energy. Research in this area has explored various photocatalytic materials, including tantalum-based compounds. Octahedral tantalum halide clusters, such as {Ta₆(μ-X)₁₂}²⁺ (where X is a halogen), have been identified as an emerging class of efficient photocatalysts for the hydrogen evolution reaction (HER). These clusters can be activated by light to drive the reduction of protons to produce hydrogen gas, often in the presence of a sacrificial agent like methanol (B129727) to consume the photogenerated holes.
More directly related to the oxalate compound, studies have investigated photocatalytic hydrogen production from aqueous solutions of oxalic acid itself, using tantalum-containing composite materials. scilit.com In one such study, a composite containing a tantalum oxynitride (TaON) semiconductor phase, synthesized by the combustion of ferrosilicon (B8270449) aluminum with tantalum additives, demonstrated significant photocatalytic activity for producing hydrogen from oxalic acid solutions under both UV and visible light. scilit.com The dependence of the hydrogen evolution rate on the oxalic acid concentration was found to follow the Langmuir-Hinshelwood model, indicating that the reaction occurs on the surface of the photocatalyst. scilit.com The highest rate of hydrogen evolution, 6.34 μmol/min, was achieved with the addition of hydrogen peroxide, which likely participates in both heterogeneous and homogeneous photocatalytic processes. scilit.com
| Photocatalytic System | Tantalum Species | Role of Oxalic Acid | Key Finding | Reference |
| Tantalum Halide Cluster | [{Ta₆Br¹²}Br₂(H₂O)₄]·4H₂O | Not directly involved (methanol used as sacrificial agent) | Efficient precatalyst for light-driven H₂ production from aqueous protons. | |
| Tantalum-containing Composite | TaON | Substrate for H₂ production | H₂ is evolved from H₂C₂O₄ solutions under UV/visible light. | scilit.com |
Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that are of great interest in catalysis due to their tunable acidity and redox properties. The functionalization of POMs with organic ligands can lead to hybrid molecules with enhanced catalytic performance.
Solid Acid Catalysis from Tantalum-Containing Mixed Oxides
Tantalum-containing mixed oxides, often synthesized from tantalum oxalate precursors, are emerging as significant materials in the field of solid acid catalysis. The properties of these catalysts are heavily influenced by the choice of the secondary metal oxide and the interaction between the different oxide phases.
Detailed Research Findings
Research into tantalum oxide-based catalysts has revealed that their catalytic behavior, particularly their acidity, is not intrinsic to tantalum oxide alone but is significantly modified by supporting it on other metal oxides. lehigh.edu The use of tantalum oxalate as a precursor is advantageous as it allows for a high degree of homogeneity and control over the final composition and structure of the mixed oxide material.
Influence of Support on Acidity:
Studies have shown that when tantalum oxide (Ta₂O₅) is supported on various other oxides, the resulting mixed oxide material exhibits distinct catalytic properties. For instance, tantalum oxide supported on alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) demonstrates strong acidic characteristics. lehigh.edu The methanol oxidation reaction, a common chemical probe, has been used to characterize the nature of the active sites on these catalysts. On Al₂O₃, TiO₂, and ZrO₂ supports, the tantalum oxide species lead to the formation of dimethyl ether, which is a characteristic product of acid-catalyzed dehydration of methanol. lehigh.edu This indicates that the surface of these mixed oxides is populated with acidic sites.
In contrast, when tantalum oxide is supported on silica (SiO₂), the resulting material primarily shows redox properties, catalyzing the oxidation of methanol to formaldehyde (B43269) and other products, with only minor acidic activity observed at higher tantalum oxide loadings. lehigh.edu This highlights the crucial role of the support material in dictating the catalytic nature of the tantalum oxide species. The interaction through the Ta-O-Support bond is believed to be responsible for these differing properties. lehigh.edu
Nature of the Acidic Sites:
The acidic sites on tantalum-containing mixed oxides are typically Lewis acid sites. These sites are associated with the surface tantalum oxide species. The strength and number of these acidic sites can be tuned by varying the tantalum oxide loading and the nature of the support material. Research has indicated that for dehydrated Al₂O₃, TiO₂, and ZrO₂ supported catalysts, the surface is primarily covered with polymerized TaO₅ and TaO₆ species, which are responsible for the observed acidic behavior. lehigh.edu
The table below summarizes the catalytic products of methanol oxidation on various tantalum oxide-based catalysts, demonstrating the influence of the support on the catalytic function.
| Catalyst Support | Primary Product(s) | Catalytic Property |
| Alumina (Al₂O₃) | Dimethyl Ether | Acidic |
| Titania (TiO₂) | Dimethyl Ether | Acidic |
| Zirconia (ZrO₂) | Dimethyl Ether | Acidic |
| Silica (SiO₂) | Formaldehyde, Methyl Formate | Redox (with minor acidity) |
This table is generated based on research findings from methanol oxidation probe reactions. lehigh.edu
Synergistic Effects in Mixed Oxides:
In bulk mixed oxide systems, the synergistic interaction between the different metal oxides is key to their catalytic performance. While traditional models often focused on the bulk crystalline structure, modern surface analysis techniques have shown that the outermost surface layer, which is in direct contact with the reactants, often has a different composition than the bulk. lehigh.edu For many mixed oxide catalysts, the surface can be enriched with one of the oxide components in an amorphous state. lehigh.edu
The development of tantalum-containing mixed oxides as solid acid catalysts is an active area of research. The ability to tune their acidic properties by changing the support material and the preparation method makes them promising candidates for a variety of industrial catalytic processes. rsc.org
Theoretical and Computational Investigations of Tantalum Oxalate Systems
Density Functional Theory (DFT) Studies for Structural Optimization and Electronic Band Structure
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate prediction of the geometric and electronic properties of complex compounds like tantalum oxalate (B1200264).
Structural Optimization: The first step in a typical DFT study is the structural optimization of the crystal lattice. This process involves calculating the forces on the atoms for a given arrangement and iteratively adjusting their positions and the lattice parameters until a minimum energy configuration is reached. For metal oxalates, standard DFT functionals like the Perdew–Burke–Ernzerhof (PBE) can be enhanced with corrections for van der Waals interactions (e.g., DFT-D3 method) to achieve better agreement with experimental crystallographic data. cardiff.ac.ukrsc.org Studies on similar metal-organic systems have shown that these corrections are vital for accurately modeling the layered structures and intermolecular forces inherent in oxalate compounds. rsc.org The optimization of a tantalum oxalate structure would yield key parameters such as lattice constants, bond lengths, and bond angles.
Electronic Band Structure and Density of States (DOS): Once the structure is optimized, the electronic properties can be calculated. The electronic band structure reveals the energy levels that electrons can occupy within the crystal. The nature of the band gap—the energy difference between the top of the valence band (VB) and the bottom of the conduction band (CB)—determines the material's electronic and optical behavior. A direct band gap is often desirable for applications in optoelectronics, while the size of the gap indicates whether the material is a conductor, semiconductor, or insulator. arxiv.org
Calculations for various materials show that the choice of the functional is critical for accurately predicting the band gap. cardiff.ac.ukarxiv.org For instance, hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange, often provide more accurate band gap values compared to standard functionals. arxiv.org A DFT analysis of tantalum oxalate would likely involve plotting the band structure along high-symmetry directions in the Brillouin zone. cardiff.ac.uk
Complementing the band structure, the partial density of states (PDOS) analysis breaks down the total DOS, showing the contribution of each atomic orbital (e.g., Ta 5d, O 2p, C 2p) to the valence and conduction bands. researchgate.net This provides a detailed picture of the electronic makeup of the material, for example, identifying which orbitals dominate the states near the Fermi level and are thus most involved in electronic transport and chemical bonding. researchgate.net
Table 1: Representative DFT Calculation Parameters for a Hypothetical Tantalum Oxalate Study
| Parameter | Example Value/Method | Purpose |
|---|---|---|
| Software | Vienna Ab initio Simulation Package (VASP) | Performs the core DFT calculations. |
| Pseudopotential Method | Projector Augmented Wave (PAW) | Describes the interaction between core and valence electrons. cardiff.ac.uk |
| Exchange-Correlation Functional | PBE with DFT-D3 correction | Approximates the complex many-electron interactions, with van der Waals correction for improved structural accuracy. cardiff.ac.ukrsc.org |
| Energy Cutoff | 520 eV | Determines the size of the plane-wave basis set for wave function expansion. |
| k-point Mesh | 5x5x3 Monkhorst-Pack grid | Samples the Brillouin zone for accurate integration during electronic calculations. |
| Convergence Criteria | Energy: 10⁻⁵ eV; Force: 0.01 eV/Å | Sets the thresholds for stopping the geometric optimization, ensuring a true energy minimum is found. |
| Band Structure Analysis | HSE06 Hybrid Functional | Provides more accurate electronic band gap calculations. |
Modeling of Coordination Environments and Bonding Characteristics
Computational modeling is essential for understanding the complex coordination environments and the nature of chemical bonds in tantalum oxalate compounds.
Coordination Environments: Experimental studies have revealed significant variability in the coordination sphere of tantalum in oxalate complexes, often influenced by the solvent and counter-ions present during synthesis. rsc.org For example, in the complex anion [Ta(C₂O₄)₄]³⁻, the tantalum(V) atom is octacoordinated, bonded to eight oxygen atoms from four bidentate oxalate ligands. rsc.org In other species, such as [Ta(OH)(C₂O₄)₃]²⁻, the coordination number changes, and the tantalum center is surrounded by a distorted pentagonal bipyramid formed by oxygen atoms from three oxalate groups and a hydroxyl ligand. rsc.org
Computational models can replicate these environments and predict their relative stabilities. By constructing and optimizing various cluster models (e.g., [Ta(C₂O₄)₄]³⁻, [TaO(C₂O₄)₃]³⁻) in the presence of a simulated solvent, researchers can analyze the preferred coordination geometries and how they are influenced by different ligands (e.g., H₂O, OH⁻, OCH₃⁻). rsc.org Similar studies on lanthanide and actinide oxalates have successfully modeled coordination numbers of 8 or 9, resulting in geometries like distorted capped square antiprisms or tricapped trigonal prisms. acs.orgnih.govresearchgate.net
Table 2: Known Coordination Environments in (Oxalato)tantalate(V) Complexes
| Complex Anion | Tantalum Coordination Number | Coordination Polyhedron | Ligands | Source |
|---|---|---|---|---|
| [Ta(C₂O₄)₄]³⁻ | 8 | Dodecahedron (approximated) | Four bidentate oxalate groups | rsc.org |
| [Ta(OH)(C₂O₄)₃]²⁻ | 7 | Distorted pentagonal bipyramid | Three bidentate oxalate groups, one hydroxyl group | rsc.org |
| [Ta(OCH₃)(C₂O₄)₃]²⁻ | 7 | Distorted pentagonal bipyramid | Three bidentate oxalate groups, one methoxy (B1213986) group | rsc.org |
| [Ta(OC₂H₅)(C₂O₄)₃]²⁻ | 7 | Distorted pentagonal bipyramid | Three bidentate oxalate groups, one ethoxy group | rsc.org |
Bonding Characteristics: Beyond geometric structure, computational methods can probe the nature of the metal-ligand bonds. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Localized Molecular Orbital (NLMO) analysis can be used to quantify the degree of ionic vs. covalent character in the Ta-O bonds. researchgate.net In a study on an americium oxalate complex, these analyses indicated that the metal-ligand bonds were predominantly ionic, with minimal covalent contribution from the f-orbitals. researchgate.net A similar investigation on tantalum oxalate would likely analyze the electron density distribution to characterize the bonding, which is expected to have significant ionic character given the high positive charge of the Ta(V) center and the electronegativity of the oxygen atoms in the oxalate ligand.
Computational Analysis of Reaction Mechanisms (e.g., for HER) and Thermodynamic Pathways
Theoretical calculations are invaluable for mapping out potential reaction mechanisms and understanding the thermodynamic driving forces behind chemical transformations involving tantalum oxalate.
Reaction Mechanisms for Catalysis (HER): Tantalum-based materials have shown promise as electrocatalysts for the hydrogen evolution reaction (HER). nih.gov While specific studies on tantalum oxalate for HER are limited, DFT calculations on analogous systems like tantalum phosphide (B1233454) (TaP) provide a clear blueprint for how such an analysis would proceed. nih.gov The HER in acidic media is typically understood to proceed via one of two pathways: the Volmer-Tafel or the Volmer-Heyrovsky mechanism. researchgate.net
Volmer Step: H⁺ + e⁻ + * → H* (Proton adsorption on an active site *)
Heyrovsky Step: H* + H⁺ + e⁻ → H₂ + * (Desorption via reaction with a second proton)
Tafel Step: H* + H* → H₂ + 2* (Desorption via recombination of two adsorbed hydrogen atoms) researchgate.net
Thermodynamic Pathways: Computational chemistry can also be used to predict the thermodynamic feasibility and pathways of reactions, such as the thermal decomposition of tantalum oxalate. Studies on the decomposition of calcium oxalate monohydrate serve as an excellent model. researchgate.net In such a study, the structures and energies of the reactant, intermediates, transition states, and products along a proposed decomposition pathway are calculated. researchgate.net
For tantalum oxalate, this would involve modeling the sequential loss of ligands, for example: Ta₂(C₂O₄)₅·nH₂O → Ta₂O(C₂O₄)₄ → Ta₂O₃(C₂O)₂ → Ta₂O₅
Using statistical thermodynamics, the enthalpy (ΔH) and entropy (ΔS) of each species can be computed, allowing for the calculation of the Gibbs free energy (ΔG = ΔH - TΔS) of each reaction step as a function of temperature. researchgate.net This analysis can predict the decomposition temperatures for each step and identify the thermodynamically favored products, providing insights that align with experimental techniques like thermogravimetric analysis (TGA). researchgate.net
Challenges and Future Directions in Tantalum Oxalate Research
Resolving Contradictory Data and Complexities in Solution-Phase Chemistry and Stability Constants
A significant hurdle in the study of tantalum oxalate (B1200264) is the presence of conflicting data regarding its basic properties, particularly its solubility. Some suppliers describe tantalum oxalate as "highly insoluble in water," while others market "completely clear, water-based solutions" that are "completely water-soluble". americanelements.comtaniobis.comtaniobis.com This discrepancy highlights a fundamental complexity in its solution-phase chemistry.
Industrial preparations describe methods to produce concentrated aqueous solutions, suggesting that solubility is highly dependent on the synthesis conditions of the precursor, tantalum hydroxide (B78521), and the precise stoichiometry of the reaction with oxalic acid. google.com For instance, a patent details that tantalum hydroxide precipitated within a narrow pH range (7.8-8.2) and reacted with oxalic acid shortly after formation yields a stable, concentrated solution. google.com Deviations from this protocol result in products that are unstable or resistant to "oxalation". google.com This sensitivity indicates that the term "tantalum oxalate" may refer to a range of complex oxalato-hydroxo species in solution, rather than a single, simple salt. google.comwikipedia.org
The challenge of characterizing these aqueous systems is further compounded by the difficulty in determining their stability constants. While data for many transition metal oxalate complexes are available, specific and consistent stability constants for tantalum oxalate are conspicuously absent from the literature. Research on analogous metal-oxalate systems, such as those of titanium(IV), reveals a very large spread in reported stability constants, which underscores the experimental and computational difficulties in modeling the complex equilibria involved. nih.gov Future research must focus on systematic studies to identify the various tantalum-oxalate species present in solution under different conditions and to determine their thermodynamic stability, which is crucial for predictable and reproducible synthesis of derived materials.
Table 1: Comparison of Reported Solubility for Tantalum Oxalate
| Source | Reported Solubility | Description |
|---|---|---|
| American Elements | Highly insoluble in water americanelements.com | Describes the compound as a solid that converts to oxide upon heating. americanelements.com |
| TANiOBIS GmbH | Completely water-soluble taniobis.comtaniobis.com | Marketed as a clear, aqueous solution for atomic-level mixing. taniobis.com |
| Lorad Chemical Corp. | Available as a concentrated solution loradchemical.com | Useful for synthesizing co-precipitated tantalum-bearing compounds. loradchemical.com |
| Google Patents | Solubilized via specific process google.com | A stable, concentrated aqueous solution can be formed under controlled pH and timing. google.com |
Advancing Fundamental Understanding of Crystal Engineering and Polymorphism
Crystal engineering, the rational design of solid-state structures, and the related phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—are critical areas for advancement in tantalum oxalate research. nih.govacs.org Different polymorphs of a material can exhibit distinct physical and chemical properties, including catalytic activity and electronic characteristics. nih.govresearchgate.net
While the crystal structure of tantalum oxalate itself is not extensively documented, research into other metal-oxalate and metal-oxide systems demonstrates the importance of this field. For example, studies on lanthanide-glutamate-oxalate coordination polymers have shown that subtle changes in synthesis conditions can lead to different polymorphs (monoclinic and triclinic), which in turn exhibit different catalytic efficiencies for CO2 cycloaddition reactions. nih.govacs.org This structure-property relationship is a cornerstone of crystal engineering. acs.org Similarly, different polymorphs of iron(III) oxide (α-Fe₂O₃ and γ-Fe₂O₃) show different activities in the selective catalytic reduction of NO. researchgate.net
For tantalum oxalate, and the tantalum oxides derived from it, a fundamental understanding of polymorphism is largely unexplored. The thermal decomposition of tantalum oxalate is a common route to produce tantalum pentoxide (Ta₂O₅), a material with numerous applications in electronics and catalysis. americanelements.comamericanelements.com The specific crystalline phase of the resulting Ta₂O₅ can be influenced by the precursor's structure and the processing conditions. aip.org Future research should focus on controlling the crystallization of tantalum oxalate to isolate different polymorphs and on studying how these precursor structures influence the phase and morphology of the resulting oxides after calcination. Such advancements are essential for the rational design of tantalum-based materials with tailored functional properties. nih.gov
Exploring Novel Heterometallic Systems and Their Derived Functional Materials
Tantalum oxalate solutions are described as ideal precursors for the "atomic-level mixing with other metal ions," which opens a vast field for the exploration of novel heterometallic systems. taniobis.com By co-precipitating or co-doping tantalum oxalate with other metals, it is possible to synthesize mixed-metal oxides with unique and enhanced functionalities for applications in electroceramics and catalysis. taniobis.commdpi.com
The incorporation of different metal cations into a tantalum oxide matrix can create materials with tailored electronic and photocatalytic properties. For instance, creating mixed-metal oxides with lanthanides like Lanthanum (La) could lead to new functional materials. mdpi.comwikipedia.org Research on other mixed-metal oxide systems, such as those based on α-U₃O₈-type layers containing niobium or tantalum with various A-site cations (e.g., Ag, Bi, Ca, La, Pb), has shown that compositional variations significantly impact structural distortions and optical properties relevant to photocatalysis. mdpi.com For example, Ag₂Ta₄O₁₁ has been identified as an active material for photocatalytic water oxidation. mdpi.com
The challenge lies in understanding how the chemistry of tantalum oxalate precursors influences the final structure and homogeneity of these heterometallic materials. The goal is to move beyond simple composites to create truly integrated systems where the different metal atoms are distributed uniformly, leading to synergistic effects. Future work should systematically explore the combination of tantalum oxalate with a wide range of metals, characterizing the resulting mixed-metal oxides and screening them for applications in areas such as photocatalytic hydrogen production, degradation of pollutants, and as dielectric materials in advanced electronics. mdpi.comcsic.es
Development of Sustainable and Environmentally Benign Synthesis Methodologies
The traditional industrial extraction of tantalum relies on processes that are hazardous and environmentally damaging, often involving the use of concentrated hydrofluoric acid (HF). nih.govcore.ac.uk This has created a strong impetus for the development of sustainable and environmentally benign synthesis methodologies, an area where tantalum oxalate is emerging as a key player.
A promising alternative to conventional HF-based processing is an HF-free method that uses an oxalate solution. wiley.com Life cycle assessment studies have shown that recycling tantalum and niobium using a prospective HF-free process can have a lower environmental impact compared to primary production, particularly regarding global warming potential, provided the raw material has a sufficiently high concentration of the metals. wiley.com The most significant environmental burdens in conventional recycling are associated with the use of HF and the subsequent effluent treatment. wiley.com
Other green chemistry approaches focus on solvent-free methods or the use of less hazardous reagents. For example, a patented aqueous-based process synthesizes concentrated tantalum oxalate solution from tantalum hydrate (B1144303) and oxalic acid, avoiding harsher chemicals. google.com Another approach involves the carbothermal reduction of tantalum oxide using natural polymers as a carbon source, presenting a sustainable route to tantalum carbide. qmul.ac.uk The development of these greener routes is critical not only for reducing the environmental footprint of tantalum production but also for improving the economic feasibility of recycling tantalum from secondary sources like electronic waste. wiley.comresearchgate.net
Table 2: Comparison of Tantalum Processing Methodologies
| Feature | Conventional HF-Based Process | Prospective Oxalate-Based Process |
|---|---|---|
| Primary Reagent | Hydrofluoric Acid (HF) nih.govcore.ac.uk | Oxalic Acid / NaOH wiley.com |
| Environmental Impact | High; HF is toxic and corrosive. wiley.com | Lower; avoids the use of HF. wiley.com |
| Application | Primary production and recycling. core.ac.uk | Primarily investigated for recycling. wiley.com |
| Key Challenge | Management and treatment of toxic effluents. wiley.com | Requires high Ta/Nb content in feed material to be environmentally superior to primary production. wiley.com |
Expanding Mechanistic Insights into Catalytic Applications
Tantalum oxalate serves as a crucial precursor for creating tantalum oxide-based catalysts, which are active in various chemical transformations. taniobis.comlehigh.edu However, a deep mechanistic understanding of how these catalysts function is still in its early stages. The catalytic properties are intimately linked to the molecular structure and crystalline phase of the final tantalum oxide material, which is in turn dictated by the oxalate precursor and its decomposition. aip.orglehigh.edu
Research on supported tantalum oxide catalysts reveals that the nature of the support (e.g., SiO₂, Al₂O₃) dictates the structure of the surface tantalum oxide species (e.g., isolated TaO₄ vs. polymerized TaO₅/TaO₆), which determines whether the catalyst exhibits redox or acidic properties. lehigh.eduresearchgate.net To advance the field, similar detailed characterization is needed for catalysts derived purely from tantalum oxalate.
Furthermore, mechanistic studies on other tantalum-based catalysts provide a roadmap for future research. For example, detailed investigations into a ligand-free tantalum system for ethylene (B1197577) trimerization and a cyclic ureate tantalum catalyst for hydroaminoalkylation have provided evidence for specific reaction pathways, such as a metallacycle mechanism. nih.govacs.org Similar in-depth studies, potentially using kinetic analysis and computational modeling, are required for tantalum oxalate-derived systems.
A key challenge is to connect the precursor's properties to the final catalyst's performance. The influence of polymorphism on catalytic activity is well-established for other metal-organic frameworks and oxides. nih.govacs.orgresearchgate.net Therefore, a critical future direction is to investigate how different potential polymorphs of tantalum oxalate decompose and whether they lead to different phases of tantalum oxide with varying catalytic activities. acs.org Unraveling these precursor-structure-activity relationships is essential for designing next-generation tantalum catalysts with enhanced selectivity and efficiency.
Q & A
Basic: What are the standard laboratory protocols for synthesizing tantalum oxalate complexes?
Methodological Answer:
Tantalum oxalate complexes are typically synthesized by dissolving tantalum metal or oxide in a mixture of hydrofluoric acid (HF) and oxalic acid (H₂C₂O₄). A common protocol involves:
- Step 1: Add 3 g of tantalum powder (≥99.7% purity) to a Teflon flask with 10 mL diluted HF (1:1) and 3 g dehydrated oxalic acid.
- Step 2: Heat gently to initiate dissolution, adding 0.5 mL 30% H₂O₂ to accelerate the reaction.
- Step 3: Post-dissolution, add 4 g oxalic acid and 30 mL demineralized water, then dilute to 50 mL. Store in plastic to avoid HF corrosion .
Critical Parameters: Use HF-resistant equipment and monitor temperature to prevent over-decomposition of oxalate ligands.
Advanced: How do competing complexing agents (e.g., fluoride vs. oxalate) influence the separation of tantalum from niobium?
Methodological Answer:
Fluoride ions preferentially mask niobium in acidic media, enabling selective tantalum precipitation. However, oxalic acid can over-stabilize both metals, reducing separation efficiency. A validated approach includes:
- Step 1: Prepare a solution with 0.016 M HF to dissolve Ta/Nb oxides.
- Step 2: Add oxalic acid (≤0.1 M) to stabilize Ta while allowing Nb to remain soluble.
- Step 3: Precipitate Ta by cooling the solution to 25°C and aging for ≥2 hours.
Data Contradictions: Some studies report oxalate excess (>0.2 M) masks Ta too strongly, requiring iterative optimization .
Basic: What spectroscopic techniques are suitable for characterizing tantalum oxalate complexes?
Methodological Answer:
- FT-IR: Identify oxalate ligand coordination modes (e.g., bidentate vs. bridging) via C=O (1680–1720 cm⁻¹) and C-O (1280–1350 cm⁻¹) stretches.
- Raman Spectroscopy: Detect Ta-O vibrational modes (600–800 cm⁻¹) and oxalate symmetry changes.
- XRD: Confirm crystallinity and compare with reference patterns (e.g., Ta₂O₅·xH₂O hydrate structures).
Validation: Cross-reference with elemental analysis (EDX/ICP-MS) to confirm stoichiometry .
Advanced: How can computational modeling resolve contradictions in proposed Ta-oxalate complex structures?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model ligand-metal bonding energetics and predict stable configurations:
- Step 1: Optimize geometry using B3LYP/6-311+G(d,p) for ligands and LanL2DZ for Ta.
- Step 2: Calculate binding energies to compare mononuclear [Ta(C₂O₄)₃]³⁻ vs. polynuclear species.
- Step 3: Simulate IR/Raman spectra to match experimental data.
Case Study: Studies on SO₃ hydration catalyzed by oxalic acid demonstrate the utility of such models in resolving mechanistic ambiguities .
Basic: What safety protocols are critical when handling HF-oxalic acid mixtures?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, face shield, and lab coat.
- Ventilation: Use fume hoods for HF evaporation control.
- Neutralization: Treat waste with calcium carbonate to precipitate fluoride/oxalate ions.
- First Aid: Immediate application of calcium gluconate gel for HF exposure .
Advanced: How do pH and temperature affect the stability of tantalum oxalate complexes?
Methodological Answer:
- pH Dependence: Below pH 2, Ta(C₂O₄)₃³⁻ dominates; above pH 4, hydrolysis forms Ta₂O₅·xH₂O precipitates.
- Temperature Effects: Heating (>60°C) accelerates ligand decomposition, releasing CO₂ and reducing complex stability.
Experimental Design: Use potentiometric titrations with ion-selective electrodes to map stability constants across pH/temperature gradients .
Basic: How is oxalic acid quantified in Ta-oxalate synthesis byproducts?
Methodological Answer:
- Ion-Exclusion Chromatography: Separate oxalic acid from HF and metal ions using a Rezex ROA-Organic Acid column (mobile phase: 0.005 N H₂SO₄, flow rate 0.6 mL/min).
- Validation: Spike recovery tests (90–110%) and LOQ of 0.1 µg/mL ensure precision .
Advanced: What strategies mitigate interference from oxalate degradation products in analytical workflows?
Methodological Answer:
- Derivatization: Convert oxalate to dimethyl oxalate via methanol/H₂SO₄ esterification for GC-MS analysis.
- LC-MS/MS: Use MRM transitions (m/z 89→45 for oxalate) with isotopically labeled internal standards (¹³C₂-oxalic acid).
Challenges: Co-elution with tartaric/citric acids requires gradient elution optimization .
Basic: What role does oxalate play in Ta-based catalysts for organic transformations?
Methodological Answer:
Oxalate ligands act as electron donors, stabilizing Ta centers in oxidation states (e.g., Ta⁵⁺) during catalytic cycles. Example:
- Epoxidation: Ta-oxalate complexes activate H₂O₂, enabling alkene epoxidation with >80% selectivity.
Characterization: In-situ XAFS confirms ligand retention during catalysis .
Advanced: How do interfacial interactions between Ta-oxalate and substrates influence corrosion resistance?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
